![molecular formula C8H6F4 B1295241 2,3,5,6-Tetrafluoro-p-xylene CAS No. 703-87-7](/img/structure/B1295241.png)
2,3,5,6-Tetrafluoro-p-xylene
Overview
Description
2,3,5,6-Tetrafluoro-p-xylene (TFX) is a chemical compound composed of four carbon atoms and four fluorine atoms. It is a colorless liquid at room temperature and is insoluble in water. TFX is a monofluorinated aromatic hydrocarbon that is used in a variety of industrial applications, including as a solvent, a lubricant, and as a chemical intermediate. It is also used in the synthesis of pharmaceuticals and other compounds.
Scientific Research Applications
Electronics
2,3,5,6-Tetrafluoro-p-xylene is utilized in the electronics industry due to its excellent dielectric properties. It’s used in the synthesis of materials like poly(2,3,5,6-tetrafluorophenylenevinylene), which are essential for creating high-performance organic semiconductors .
Pharmaceuticals
In pharmaceutical research, this compound serves as a precursor for synthesizing various fluorinated organic molecules. Its derivatives are often explored for their potential medicinal properties, including as building blocks for drug development .
Material Science
The compound’s robustness against harsh chemicals makes it a valuable component in material science. It’s used to create fluorinated covalent organic polymers (F-COPs), which have applications in creating advanced materials with specific properties like enhanced strength or chemical resistance .
Chemical Synthesis
2,3,5,6-Tetrafluoro-p-xylene is a key ingredient in the synthesis of complex organic compounds. It’s particularly useful in creating intermediates that require high levels of fluorination, which can lead to the development of new chemical entities with unique properties .
Environmental Science
This compound plays a role in environmental science as part of the synthesis process for agents used in pollution control and remediation efforts. Its fluorinated derivatives are studied for their ability to remove or detect perfluorinated compounds (PFCs) from the environment .
Analytical Chemistry
In analytical chemistry, 2,3,5,6-Tetrafluoro-p-xylene is used as a standard or reagent in various analytical methods. Its stable and distinct mass spectrum makes it suitable for use in mass spectrometry as a reference compound .
Energy Storage
Research into energy storage solutions leverages this compound in the development of new materials for batteries and capacitors. Its structural properties contribute to the stability and efficiency of energy storage devices .
Nanotechnology
The unique properties of 2,3,5,6-Tetrafluoro-p-xylene are exploited in nanotechnology for the creation of nanoscale materials. These materials are designed to have specific functionalities, such as targeted drug delivery or enhanced electrical conductivity .
properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKPBYPUIPVYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30220572 | |
Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
703-87-7 | |
Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6-Tetrafluoro-p-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dimethyltetrafluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the corrected melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene in the synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)?
A1: The accurate melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a key precursor to PTFPV, is crucial for its synthesis and purification. A study found the actual melting point to be 126°C, significantly different from the previously reported 68-70°C []. This discrepancy highlights the importance of accurate characterization for successful polymer synthesis. The study successfully synthesized PTFPV using the bromine precursor route (BPR) with the purified precursor, demonstrating its effectiveness as an emitting material for LEDs in the green-blue region [].
Q2: How does the structure of 2,3,5,6-Tetrafluoro-p-xylene lend itself to the development of new materials?
A2: The unique structure of 2,3,5,6-Tetrafluoro-p-xylene, with its symmetrical arrangement of fluorine atoms, makes it a valuable building block for various applications. For instance, it serves as a precursor to 2,3,5,6-tetrafluoro -p- xylene diol, a key intermediate in the synthesis of pyrethroid compounds like Tefluthrin []. The fluorine atoms influence the molecule's reactivity and electronic properties, opening possibilities for designing novel polymers and other materials.
Q3: What spectroscopic techniques are useful for characterizing 2,3,5,6-Tetrafluoro-p-xylene and its derivatives?
A3: Several spectroscopic techniques are employed to characterize 2,3,5,6-Tetrafluoro-p-xylene and its derivatives. These include:
- GC/MS (Gas Chromatography/Mass Spectrometry): This technique separates and identifies different components in a sample, providing information about their molecular weight and fragmentation patterns [].
- HPLC (High-Performance Liquid Chromatography): HPLC is used to separate, identify, and quantify components in a mixture, particularly useful for analyzing the purity of synthesized compounds [].
- FTIR (Fourier Transform Infrared Spectroscopy): FTIR helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by chemical bonds [].
- 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): This technique provides information about the number and type of hydrogen atoms in a molecule, revealing details about its structure and connectivity [].
- X-ray diffraction: This method provides a detailed three-dimensional structure of crystalline solids, offering definitive confirmation of molecular structure [].
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